Lipophilicity-Driven Membrane Permeability Advantage Over 7-Hydroxy Analogs
Compared to its closest commercially available analog, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2), the target compound replaces the 7-hydroxy group with a 7-methoxy group. This substitution results in an increase in computed logP (XLogP3) from approximately 3.0 to 4.1, a gain of ~1.1 log units, and eliminates the sole hydrogen bond donor (HBD count: 0 vs. 1) [1]. In drug discovery, a logD(7.4) in the range of 3–5 and an HBD count of 0–1 are associated with improved cell permeability and oral absorption potential; the increased lipophilicity of the 7-methoxy derivative positions it more favourably within this optimal window for intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = 4.1; Hydrogen Bond Donor Count = 0; Topological Polar Surface Area = 35.5 Ų |
| Comparator Or Baseline | 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: XLogP3 ~3.0; HBD = 1; TPSA ~55.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.1; ΔHBD = -1; ΔTPSA ≈ -20.3 Ų |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator XLogP3 estimated from PubChem data for analogous 7-hydroxy chromones |
Why This Matters
The higher lipophilicity and absence of HBD predict superior passive membrane permeability, a critical determinant for intracellular target access in cell-based assays.
- [1] PubChem Compound Summary for CID 890530, 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. Computed descriptors: XLogP3, HBD count, TPSA. NCBI (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
